

physicochemical properties of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Compound Name:	6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
Cat. No.:	B1269875

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid**

Introduction

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid is a specialized chemical compound belonging to the quinoline carboxylic acid class. Molecules within this class are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. The physicochemical properties of such molecules are fundamental determinants of their behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target binding.[1][2]

This technical guide provides a detailed overview of the core physicochemical properties of **6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid**. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols for property determination, and graphical representations of relevant chemical and experimental workflows.

Physicochemical Data Summary

The fundamental physicochemical properties of a compound govern its pharmacokinetic and pharmacodynamic profile. The data available for **6-Bromo-2-(4-fluorophenyl)quinoline-4-**

carboxylic acid are summarized below.

Property	Value	Source
Molecular Formula	$C_{16}H_9BrFNO_2$	[3]
Molecular Weight	346.15 g/mol	[3]
Appearance	Solid (Typical for this class)	N/A
pKa (Carboxylic Acid)	~4-5 (Estimated)	[4]
logP (Predicted)	> 3.0 (Estimated)	N/A
Hydrogen Bond Donors	1 (Carboxylic Acid -OH)	N/A
Hydrogen Bond Acceptors	3 (N in quinoline, O=C, -OH)	N/A
Polar Surface Area (PSA)	~60-70 \AA^2 (Estimated)	N/A

Note: Experimental values for pKa, logP, and PSA are not readily available in the public domain. The provided values are estimates based on the typical range for the carboxylic acid functional group and computational predictions for similar molecular structures.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development.[\[5\]](#) Standardized experimental protocols are employed to ensure data reliability and reproducibility.

Determination of Melting Point

The melting point is a critical indicator of purity.

- Methodology: A small, dry sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (e.g., 1-2 °C per minute) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid is recorded as the melting point.

Determination of the Acid Dissociation Constant (pKa)

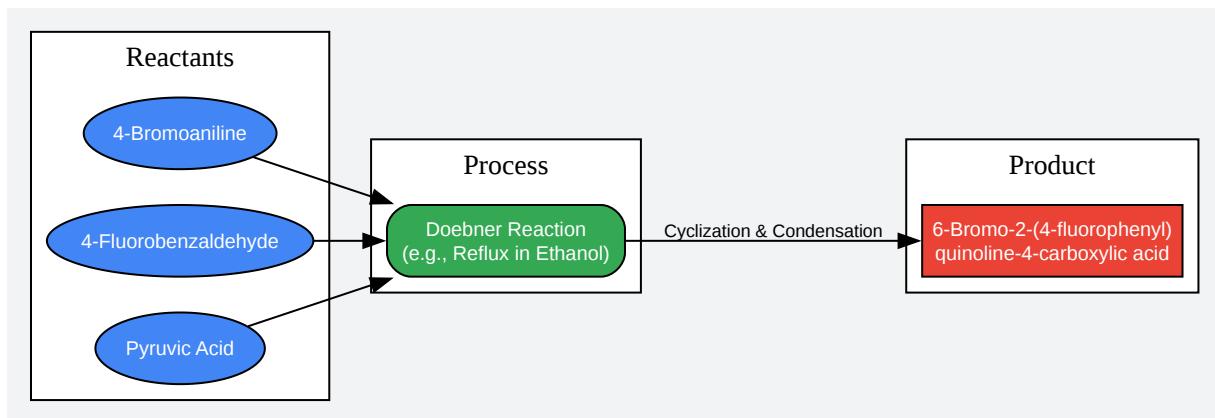
The pKa value indicates the strength of an acid in a solution and is vital for predicting the ionization state of a drug at physiological pH.

- Methodology (Potentiometric Titration):
 - A precise amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).
 - A calibrated pH electrode is immersed in the solution.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments using a burette.
 - The pH of the solution is recorded after each addition.
 - A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of the Partition Coefficient (logP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is the primary measure of a compound's lipophilicity, which affects its absorption and distribution.[1][6]

- Methodology (Shake-Flask Method):[1]
 - A small, known amount of the compound is dissolved in one of the two pre-saturated phases (n-octanol or water).
 - The solution is added to a flask containing a known volume of the second, immiscible phase.
 - The flask is sealed and shaken at a constant temperature until equilibrium is reached (typically for several hours).
 - The mixture is centrifuged to ensure complete separation of the two phases.[1]
 - The concentration of the compound in each phase is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography

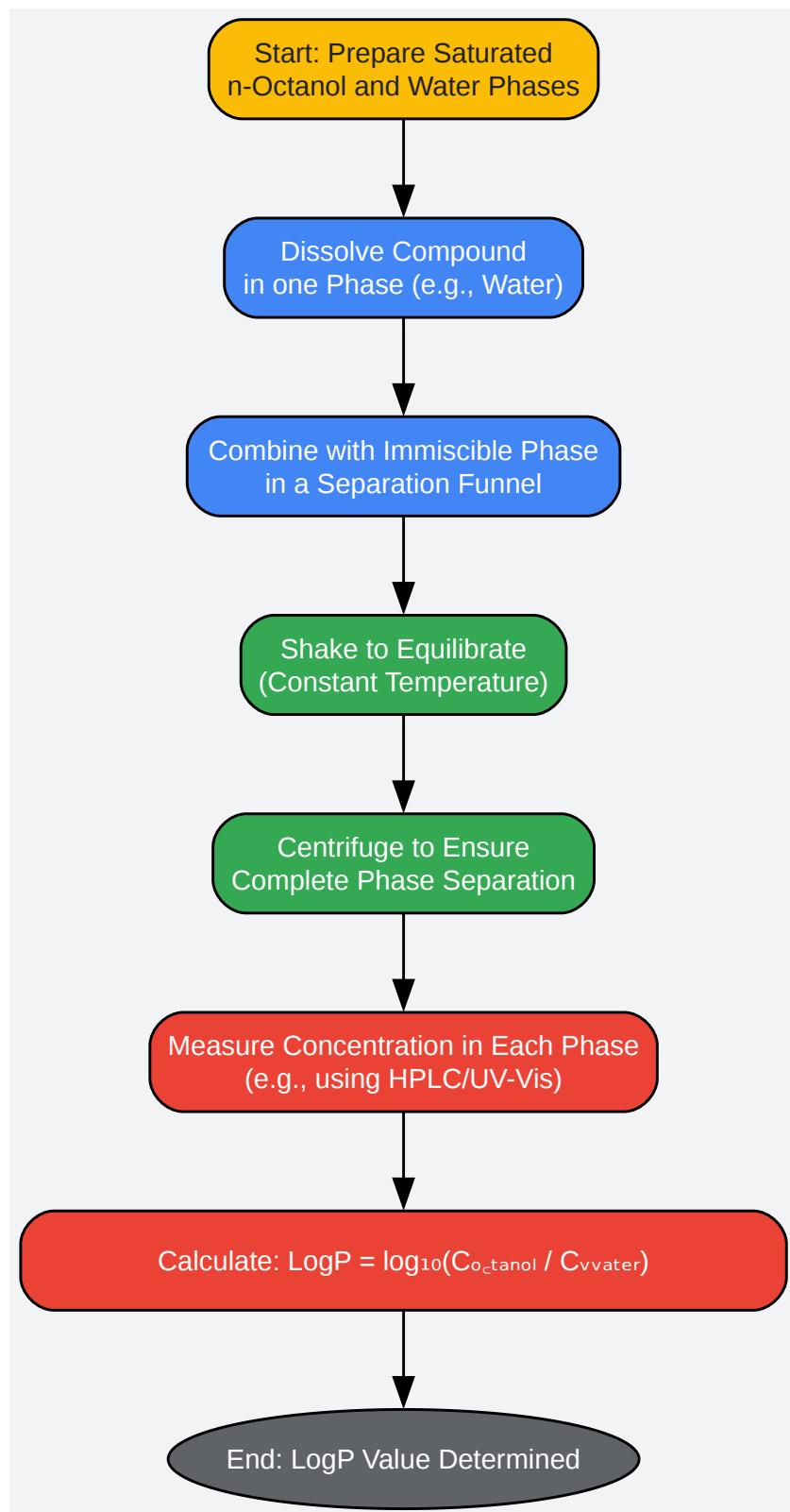

(HPLC).

- LogP is calculated as: $\text{Log}_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{water}})$.

Visualizations: Workflows and Pathways

Synthesis Workflow

The synthesis of quinoline-4-carboxylic acid derivatives often follows the Doebner reaction, a multicomponent reaction involving an aniline, an aldehyde, and pyruvic acid.^[7] The logical workflow for synthesizing the core structure is depicted below.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the Doebner synthesis of the target compound.

Experimental Workflow: LogP Determination

The "shake-flask" method is a classic experimental procedure for determining the lipophilicity of a compound.^[1] The workflow involves several distinct steps from preparation to final calculation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for LogP determination via the shake-flask method.

Potential Biological Activity

While specific data for this compound is limited, related quinoline derivatives have been investigated as inhibitors of microbial DNA gyrase.^[8] This enzyme is crucial for bacterial DNA replication. Inhibition of DNA gyrase leads to a disruption of DNA supercoiling, ultimately resulting in bacterial cell death.

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action for quinoline derivatives as DNA gyrase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. books.rsc.org [books.rsc.org]
- 2. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [physicochemical properties of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269875#physicochemical-properties-of-6-bromo-2-4-fluorophenyl-quinoline-4-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com